molecular formula C10H9FO B1487738 1-(4-Fluorophenyl)but-3-en-1-one CAS No. 61668-02-8

1-(4-Fluorophenyl)but-3-en-1-one

Cat. No.: B1487738
CAS No.: 61668-02-8
M. Wt: 164.18 g/mol
InChI Key: PXMFXMMTOGHPDF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)but-3-en-1-one is an organic compound characterized by a fluorophenyl group attached to a but-3-en-1-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)but-3-en-1-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this reaction, 4-fluorobenzene is reacted with but-3-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including halogenated compounds or esters.

Scientific Research Applications

1-(4-Fluorophenyl)but-3-en-1-one has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

1-(4-Fluorophenyl)but-3-en-1-one is compared with similar compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-fluorophenyl)ethanone. These compounds share the fluorophenyl group but differ in their core structures, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its but-3-en-1-one structure, which imparts distinct reactivity and functionality.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Fluorophenyl)ethanone

  • 1-(4-Fluorophenyl)propanone

This comprehensive overview highlights the significance of 1-(4-Fluorophenyl)but-3-en-1-one in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound for research and development.

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Properties

IUPAC Name

1-(4-fluorophenyl)but-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMFXMMTOGHPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712405
Record name 1-(4-Fluorophenyl)but-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61668-02-8
Record name 1-(4-Fluorophenyl)but-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)but-3-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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